5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
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Overview
Description
5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a boron-containing heterocyclic compound It is characterized by the presence of a boronate ester group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling a halogenated indole derivative with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the indole ring to its corresponding dihydroindole.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is primarily related to its boronate ester group. This group can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. The indole ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
- 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrimidine
Uniqueness
5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole stands out due to its unique combination of an indole ring and a boronate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H20BNO2 |
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Molecular Weight |
257.14 g/mol |
IUPAC Name |
5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20BNO2/c1-10-8-11-6-7-17-13(11)12(9-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 |
InChI Key |
ZJLJKDMKVPOUHW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)C |
Origin of Product |
United States |
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